![molecular formula C18H17ClF3NO4S B2486270 3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide CAS No. 338956-22-2](/img/structure/B2486270.png)
3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Molecular Structure Analysis
The molecular structure of sulfonamide compounds, including their crystallization, can be characterized using techniques like FT-IR, NMR, UV–vis, and X-ray single crystal determination. These methods provide insights into the compound's geometry, vibrational frequencies, chemical shifts, and absorption wavelengths, allowing for a detailed understanding of its molecular configuration (Durgun et al., 2016).
Chemical Reactions and Properties
Sulfonamide compounds can undergo various chemical reactions, including oxidative chlorination and the formation of dianions, which further react with aldehydes and ketones to produce different chemical structures. These reactions are crucial for modifying the compound's chemical properties and for the synthesis of derivatives with potential biological activities (Derzhinskii et al., 1978; Tanaka et al., 1984).
Aplicaciones Científicas De Investigación
Quantum Chemical Studies
- Quantum Chemical Properties : One study conducted quantum chemical studies on a similar compound (bicalutamide), focusing on its steric energy, excited state properties, and other molecular orbital features (Otuokere & Amaku, 2015).
Pharmacokinetics and Metabolism
- Selective Androgen Receptor Modulators (SARMs) : Research on similar propanamide derivatives has explored their role as SARMs for androgen-dependent diseases, with studies on pharmacokinetics and metabolism in animal models (Wu et al., 2006).
Antiviral Applications
- Cytomegalovirus DNA Maturation Inhibition : A study on a related compound, BAY 38-4766, highlighted its role as a nonnucleoside inhibitor of cytomegalovirus (CMV) replication, affecting viral DNA maturation and packaging (Buerger et al., 2001).
Chemical Synthesis and Molecular Studies
- Cyclization Studies : Investigations into the cyclization of similar compounds have been conducted to understand their chemical properties and potential applications (Ukrainets et al., 2014).
Dye-Forming Applications
- Cyan Dye-Forming Couplers : Research into the synthesis of new cyan dye-forming couplers involving related sulfonyl compounds has been carried out, highlighting potential applications in the dye industry (Qiao Yong-mei, 2011).
Radiosynthesis for Imaging
- Prostate Cancer Imaging : The use of carbon-11-labeled propanamide derivatives as radioligands for prostate cancer imaging using PET scans has been studied, showcasing their potential in diagnostic applications (Gao et al., 2011).
Material Science
- Fluorinated Poly(ether sulfone imide)s : Investigations into new aromatic diamine monomers with trifluoromethyl groups for fluorinated poly(ether sulfone imide) production have been conducted, relevant in material science for their high thermal stability and low dielectric constant (Wang et al., 2014).
Propiedades
IUPAC Name |
3-[(2-chlorophenyl)methylsulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClF3NO4S/c1-17(25,11-28(26,27)10-12-4-2-3-5-15(12)19)16(24)23-14-8-6-13(7-9-14)18(20,21)22/h2-9,25H,10-11H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBUNVIARSXBIGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CS(=O)(=O)CC1=CC=CC=C1Cl)(C(=O)NC2=CC=C(C=C2)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClF3NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-chlorobenzyl)sulfonyl]-2-hydroxy-2-methyl-N-[4-(trifluoromethyl)phenyl]propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

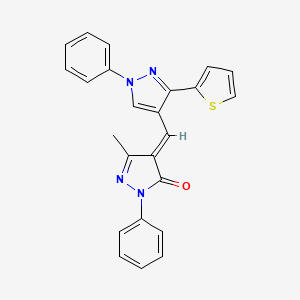
![NCGC00347541-02_C42H66O15_beta-D-Glucopyranose, 1-O-[(3beta,5xi,9xi,18xi)-3-(beta-D-glucopyranuronosyloxy)-29-hydroxy-28-oxoolean-12-en-28-yl]-](/img/structure/B2486188.png)
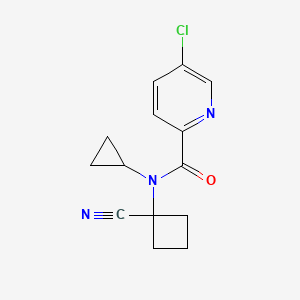
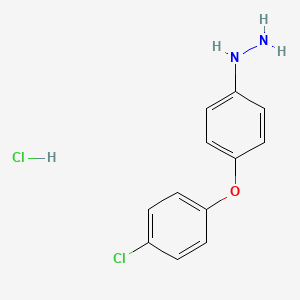
![1-[4-[(6-Cyclobutylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]-2-methylpropan-1-one](/img/structure/B2486192.png)
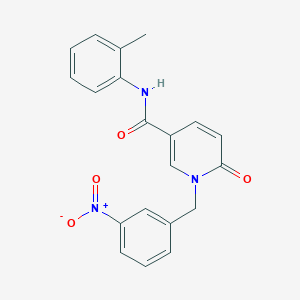
![1-[3-[(2-Methylphenyl)methyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2486198.png)
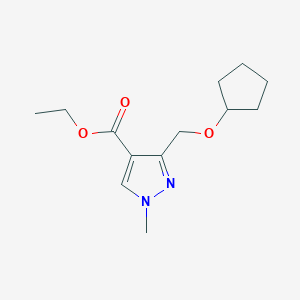
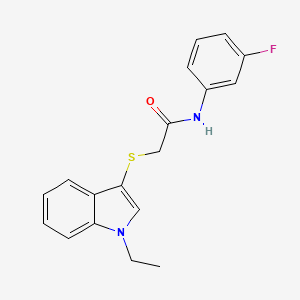
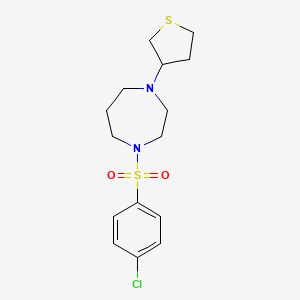
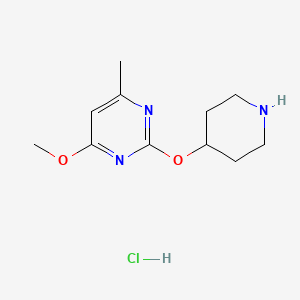
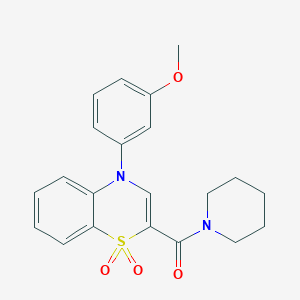
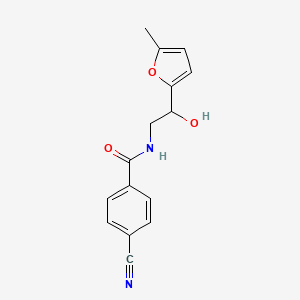
![1-(3-chloro-4-fluorophenyl)-5-(4-ethylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2486209.png)